molecular formula C20H18FN3O2S B2770442 2-(allylthio)-5-(4-fluorophenyl)-7,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,5H)-dione CAS No. 627045-73-2

2-(allylthio)-5-(4-fluorophenyl)-7,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,5H)-dione

Cat. No.: B2770442
CAS No.: 627045-73-2
M. Wt: 383.44
InChI Key: HWNLPFWHQYQDDJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(allylthio)-5-(4-fluorophenyl)-7,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,5H)-dione is a complex organic compound with a structure that suggests potential applications in various scientific fields. The compound is characterized by its unique tetrahydropyrimidoquinoline core, making it of interest for researchers in chemistry, biology, and medicinal fields.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(allylthio)-5-(4-fluorophenyl)-7,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,5H)-dione typically involves multi-step organic reactions starting from readily available precursors

Industrial Production Methods: Industrially, the production of this compound would likely involve batch or continuous flow processes, optimizing yield and purity through precise control of reaction parameters such as temperature, pressure, and reaction time.

Chemical Reactions Analysis

Types of Reactions:

  • Oxidation: This compound can undergo oxidation reactions, potentially altering the allylthio group.

  • Reduction: Specific functional groups within the molecule might be targeted for reduction, impacting its chemical behavior.

  • Substitution: The aromatic fluorophenyl group can participate in various substitution reactions, often under electrophilic or nucleophilic conditions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

  • Reduction: Reagents such as lithium aluminum hydride (LiAlH4) are frequently used.

  • Substitution: Conditions often involve acidic or basic catalysts depending on the specific substitution reaction.

Major Products: The reactions typically yield altered versions of the original compound, with modified functional groups enhancing or changing its properties.

Scientific Research Applications

Chemistry: This compound serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.

Biology: Due to its unique structure, it may be investigated for potential interactions with biological molecules, contributing to the understanding of biochemical pathways.

Medicine: The compound's potential therapeutic properties can be explored in pharmacological studies, possibly leading to new drug development.

Industry: In industrial applications, derivatives of this compound could be used in the development of new materials with specific desirable properties.

Mechanism of Action

The compound's effects are likely due to its interaction with molecular targets such as enzymes or receptors. Its tetrahydropyrimidoquinoline core enables it to fit into specific binding sites, altering biological processes or chemical pathways.

Comparison with Similar Compounds

  • Quinoline derivatives

  • Pyrimido[4,5-b]quinoline derivatives

  • Fluorophenyl-containing compounds

Uniqueness: What sets 2-(allylthio)-5-(4-fluorophenyl)-7,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,5H)-dione apart is the unique combination of the allylthio, fluorophenyl, and tetrahydropyrimidoquinoline groups

That should cover everything you need about this fascinating compound

Properties

IUPAC Name

5-(4-fluorophenyl)-2-prop-2-enylsulfanyl-3,5,7,8,9,10-hexahydropyrimido[4,5-b]quinoline-4,6-dione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18FN3O2S/c1-2-10-27-20-23-18-17(19(26)24-20)15(11-6-8-12(21)9-7-11)16-13(22-18)4-3-5-14(16)25/h2,6-9,15H,1,3-5,10H2,(H2,22,23,24,26)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HWNLPFWHQYQDDJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCSC1=NC2=C(C(C3=C(N2)CCCC3=O)C4=CC=C(C=C4)F)C(=O)N1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18FN3O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.